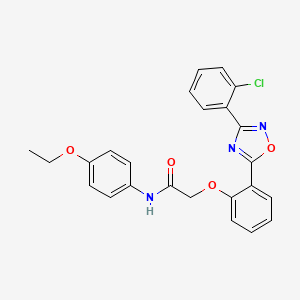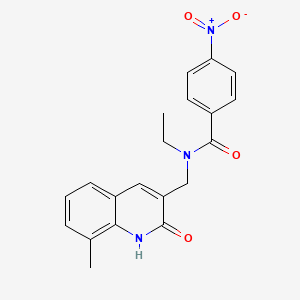
1-(5-chloro-2-ethoxybenzenesulfonyl)-N-(prop-2-en-1-yl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-chloro-2-ethoxybenzenesulfonyl)-N-(prop-2-en-1-yl)piperidine-3-carboxamide, commonly known as CHEB, is a chemical compound that has gained attention in the scientific community due to its potential medicinal properties. CHEB belongs to the class of sulfonyl-containing compounds and has been found to exhibit a range of biological activities.
Wirkmechanismus
The exact mechanism of action of CHEB is not fully understood. However, studies have shown that it interacts with various molecular targets, including cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and nuclear factor-kappa B (NF-κB). CHEB has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators. It also inhibits the production of TNF-α, a pro-inflammatory cytokine, and NF-κB, a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
CHEB has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce inflammation and pain in various animal models of inflammatory diseases. It also exhibits antitumor activity, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. In addition, CHEB has been shown to have a protective effect on the cardiovascular system, reducing blood pressure and improving endothelial function.
Vorteile Und Einschränkungen Für Laborexperimente
CHEB has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit a range of biological activities. However, there are also limitations to its use. CHEB is a relatively new compound, and its biological activity and mechanism of action are not fully understood. In addition, further studies are needed to determine its toxicity and potential side effects.
Zukünftige Richtungen
There are several future directions for research on CHEB. One area of interest is its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to determine its efficacy and safety in these conditions. Another area of interest is its potential as an antitumor agent. Studies have shown that CHEB exhibits antitumor activity in vitro and in vivo, and further studies are needed to determine its potential as a cancer treatment. Finally, the mechanism of action of CHEB is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways.
Synthesemethoden
The synthesis of CHEB involves the reaction of 2-ethoxy-5-chlorobenzenesulfonyl chloride with piperidine-3-carboxylic acid in the presence of triethylamine. The resulting product is then treated with propargyl bromide to obtain CHEB. The reaction scheme is shown below:
Wissenschaftliche Forschungsanwendungen
CHEB has been studied extensively for its potential as a therapeutic agent. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. Several studies have investigated the effects of CHEB on various biological systems, including the immune system, nervous system, and cardiovascular system.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O5S/c1-15(2)26-32(28,29)22-13-16(9-11-21(22)30-3)23(27)25-19-14-17(24)10-12-20(19)31-18-7-5-4-6-8-18/h4-15,26H,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQPWDYZVLBGCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-dimethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7710256.png)

![ethyl 4-({N'-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7710290.png)








